10H-Phenothiazine-10-propanamine, 3-chloro-N,N-dimethyl-
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Overview
Description
10H-Phenothiazine-10-propanamine, 3-chloro-N,N-dimethyl- is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This compound is characterized by its unique structure, which includes a phenothiazine core with a propanamine side chain and a chlorine atom at the 3-position.
Preparation Methods
The synthesis of 10H-Phenothiazine-10-propanamine, 3-chloro-N,N-dimethyl- typically involves the following steps:
Starting Materials: The synthesis begins with phenothiazine and 3-chloropropanamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the process.
Industrial Production: On an industrial scale, the production may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis.
Chemical Reactions Analysis
10H-Phenothiazine-10-propanamine, 3-chloro-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom at the 3-position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives.
Scientific Research Applications
10H-Phenothiazine-10-propanamine, 3-chloro-N,N-dimethyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Phenothiazine derivatives are known for their use as antipsychotic agents, and this compound is investigated for similar therapeutic potentials.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 10H-Phenothiazine-10-propanamine, 3-chloro-N,N-dimethyl- involves its interaction with various molecular targets:
Molecular Targets: The compound interacts with neurotransmitter receptors, enzymes, and other proteins.
Pathways Involved: It modulates signaling pathways related to neurotransmission, oxidative stress, and cell proliferation.
Effects: These interactions result in the compound’s pharmacological effects, including its potential antipsychotic and antimicrobial activities.
Comparison with Similar Compounds
10H-Phenothiazine-10-propanamine, 3-chloro-N,N-dimethyl- can be compared with other phenothiazine derivatives:
Chlorpromazine: A well-known antipsychotic agent with a similar structure but different substitution pattern.
Profenamine: Another phenothiazine derivative used for its antidyskinetic properties.
Uniqueness: The unique substitution at the 3-position with a chlorine atom and the propanamine side chain distinguishes this compound from others, potentially leading to different pharmacological profiles.
Conclusion
10H-Phenothiazine-10-propanamine, 3-chloro-N,N-dimethyl- is a versatile compound with significant applications in various fields Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry
Properties
CAS No. |
484-19-5 |
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Molecular Formula |
C17H19ClN2S |
Molecular Weight |
318.9 g/mol |
IUPAC Name |
3-(3-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C17H19ClN2S/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-12-13(18)8-9-15(17)20/h3-4,6-9,12H,5,10-11H2,1-2H3 |
InChI Key |
JYNZCQHQWDOOKH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C2=C(C=C(C=C2)Cl)SC3=CC=CC=C31 |
Origin of Product |
United States |
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